1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]
CAS No.:
Cat. No.: VC17609413
Molecular Formula: C13H17BrN2
Molecular Weight: 281.19 g/mol
* For research use only. Not for human or veterinary use.
![1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] -](/images/structure/VC17609413.png)
Specification
Molecular Formula | C13H17BrN2 |
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Molecular Weight | 281.19 g/mol |
IUPAC Name | 5-bromo-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
Standard InChI | InChI=1S/C13H17BrN2/c1-16-6-4-13(5-7-16)9-15-12-3-2-10(14)8-11(12)13/h2-3,8,15H,4-7,9H2,1H3 |
Standard InChI Key | RTZZHLPMPIGRBI-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC2(CC1)CNC3=C2C=C(C=C3)Br |
Introduction
Chemical Identity and Nomenclature
1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] belongs to the spirocyclic indole alkaloid family, featuring a bicyclic system where indoline and piperidine rings share a single carbon atom. Its molecular formula is , with a molecular weight of 281.19 g/mol . The IUPAC name, 5-bromo-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine], reflects its substitution pattern and spiro connectivity.
Table 1: Key Chemical Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 281.19 g/mol | |
SMILES Notation | CN1CCC2(CC1)CNC3=C2C=C(C=C3)Br | |
InChIKey | RTZZHLPMPIGRBI-UHFFFAOYSA-N | |
Synonyms | SB30936; CS-0441356 |
The compound’s spiro architecture imposes steric constraints that influence its conformational flexibility and intermolecular interactions . The bromine atom at the 5-position of the indoline ring enhances electrophilic reactivity, making it a strategic site for further functionalization .
Synthetic Pathways and Methodologies
While no direct synthesis of 1'-methyl-spiro-[5-bromoindoline-3,4'-piperidine] is documented in the provided sources, analogous spirocyclic compounds offer insights into plausible routes.
Piperidine Ring Formation
Piperidine synthesis often involves cyclization strategies, such as reductive amination or alkylation of preformed amines . For example, 3-hydroxypyridine derivatives can undergo alkylation with methylating agents (e.g., iodomethane) followed by borohydride reduction to yield piperidine intermediates . In the context of spiro compounds, this approach may facilitate the construction of the piperidine moiety fused to indoline.
Spirocyclization Strategies
The ACS Omega study (2021) details a multicomponent reaction for spirooxindole derivatives, combining indole-3-carboxaldehydes, isatin, and thioproline under reflux conditions . Adapting this methodology, 5-bromoindoline-3-carboxaldehyde could serve as a precursor. Condensation with a methyl-substituted piperidine fragment, followed by acid-catalyzed cyclization, may yield the target spiro structure .
Critical Reaction Parameters:
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Solvent System: Methanol or dichloromethane-methanol mixtures are commonly used for spirocyclization .
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Catalysis: Protic acids or Lewis acids (e.g., ZnCl₂) may accelerate imine formation and ring closure .
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Purification: Column chromatography (silica gel, 100–200 mesh) with gradient elution (3–5% MeOH in CH₂Cl₂) is effective for isolating spiro products .
Structural and Conformational Analysis
2D and 3D Structural Features
The spiro junction at C3 of the indoline ring and C4' of the piperidine ring creates a rigid, non-planar scaffold. X-ray crystallography of related spiro[indoline-3,4'-piperidine] derivatives reveals chair conformations in the piperidine ring and nearly perpendicular alignment between the two rings .
Spectroscopic Characterization
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¹H NMR: Key signals include:
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Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 281–283 (accounting for bromine’s isotopic pattern) .
Hypothesized Applications and Biological Relevance
Antimicrobial Activity
Spirocyclic indoles exhibit broad-spectrum antimicrobial properties. For instance, compound 8c from the ACS Omega study—a spiro[indoline-3,5'-pyrrolo[1,2-c]thiazole] derivative—showed MIC values of 8–16 µg/mL against S. aureus and E. coli . The bromine substituent in 1'-methyl-spiro-[5-bromoindoline-3,4'-piperidine] may enhance membrane penetration, potentiating similar effects.
Central Nervous System (CNS) Targets
Spirocyclic piperidines are privileged structures in neuropharmacology. The methyl group at the 1'-position may modulate blood-brain barrier permeability, positioning this compound as a candidate for dopamine or serotonin receptor modulation .
Future Research Directions
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Synthetic Optimization: Developing enantioselective routes using chiral catalysts (e.g., organocatalysts or transition-metal complexes) to access stereoisomers with improved bioactivity .
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ADMET Profiling: Assessing solubility, metabolic stability, and toxicity in vitro to prioritize lead candidates .
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Target Identification: High-throughput screening against kinase libraries or GPCR panels to elucidate mechanistic pathways .
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